

The Discovery and History of (Rac)-Rotigotine: A Technical Guide

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Compound of Interest

Compound Name: (Rac)-Rotigotine

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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of **(Rac)-Rotigotine**, a non-ergoline dopamine agonist. Initially synthesized as N-0437, Rotigotine has a unique transdermal delivery system and a broad spectrum of activity across dopamine receptor subtypes. This document details its synthesis, mechanism of action, key experimental protocols from preclinical and clinical studies, and summarizes quantitative data to serve as a valuable resource for researchers in the field of neurology and drug development.

Introduction and Historical Development

(Rac)-Rotigotine, chemically known as (\pm) -5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-1-naphthalenol, has a rich history beginning with its initial synthesis in the 1980s.

- Initial Discovery:** The journey of Rotigotine began at the University of Groningen in 1985 with the synthesis of a series of aminotetralin derivatives. The racemic mixture, initially designated N-0437, showed potent dopamine agonist activity in preclinical models.
- Enantioselective Focus:** Subsequent research identified the (S)-enantiomer, later named Rotigotine, as the pharmacologically active form. Early preclinical studies were conducted on

the racemic mixture of N-0437.[1]

- **Commercial Development:** Aderis Pharmaceuticals acquired the compound and continued its development. In 1998, worldwide development and commercialization rights were licensed to Schwarz Pharma (now a part of UCB S.A.).
- **Transdermal Innovation:** A significant breakthrough in the development of Rotigotine was the formulation of a transdermal patch. This delivery system was designed to provide continuous and stable plasma concentrations of the drug over a 24-hour period, aiming to offer more consistent dopaminergic stimulation and reduce motor fluctuations associated with oral dopamine agonists.
- **Regulatory Milestones:** The Rotigotine transdermal patch, under the brand name Neupro®, received marketing authorization from the European Medicines Agency (EMA) in 2006 for the treatment of Parkinson's disease. In 2007, the U.S. Food and Drug Administration (FDA) approved Neupro® for early-stage Parkinson's disease. Following a temporary withdrawal due to formulation issues related to crystal formation, a reformulated version was reintroduced in the U.S. in 2012 for both early and advanced Parkinson's disease, as well as for restless legs syndrome.

Pharmacological Profile

Rotigotine is a non-ergoline dopamine agonist with a broad receptor binding profile. It acts as a full agonist at D1, D2, and D3 dopamine receptors, which is thought to contribute to its efficacy in treating the motor symptoms of Parkinson's disease.[2][3]

Receptor Binding Affinity

The binding affinities (K_i) of Rotigotine for various neurotransmitter receptors have been determined in vitro. The data consistently show a high affinity for dopamine D3 receptors, followed by D2, D4, and D5 receptors, and a lower affinity for D1 receptors.[4] Rotigotine also exhibits affinity for certain serotonin and adrenergic receptors.

Receptor Subtype	Binding Affinity (K _i , nM)
Dopamine Receptors	
D1	83
D2	13.5
D3	0.71
D4.2	3.9
D4.4	15
D4.7	5.9
D5	5.4
Serotonin Receptors	
5-HT1A	30
Adrenergic Receptors	
α2B	27

Table 1: In vitro receptor binding profile of Rotigotine.[4]

Functional Activity

Functional studies have demonstrated that Rotigotine behaves as a full agonist at human dopamine D1, D2, and D3 receptors.[2][3] Interestingly, despite its lower binding affinity for the D1 receptor, its functional potency at this receptor is comparable to its potency at D2 and D3 receptors.[2]

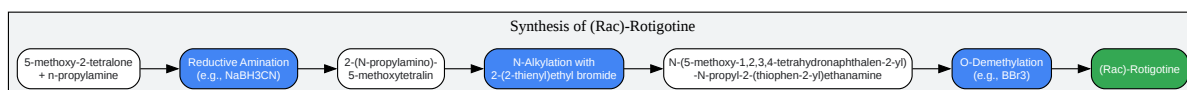
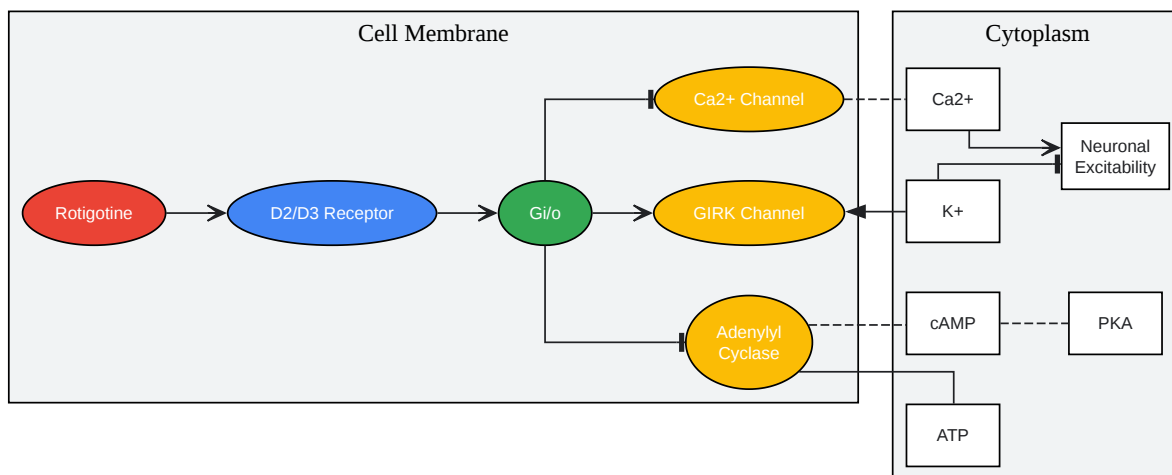
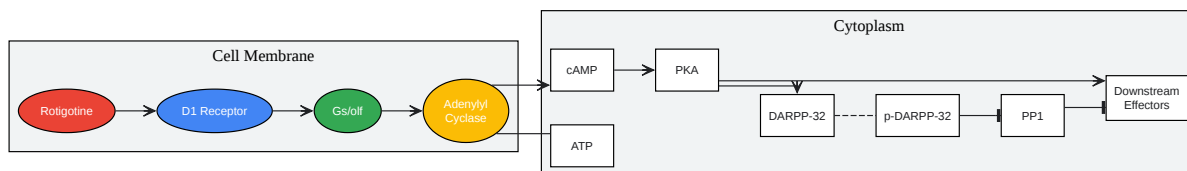
Receptor Subtype	Functional Potency (pEC ₅₀)
D1	9.0
D2	9.4 - 8.6
D3	9.7

Table 2: Functional potency of Rotigotine at human dopamine receptors.[2]

Mechanism of Action and Signaling Pathways

Rotigotine's therapeutic effects are primarily attributed to its agonistic activity at dopamine receptors in the brain, particularly in the nigrostriatal pathway. The activation of these receptors helps to compensate for the loss of endogenous dopamine in Parkinson's disease.

- **D1-like Receptor Signaling (D1 and D5):** These receptors are typically coupled to the Gs/olf family of G-proteins. Agonist binding, including by Rotigotine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), ultimately modulating neuronal excitability and gene expression.[5][6]



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